1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-5-(pyridin-4-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
CAS No.: 381190-21-2
Cat. No.: VC7473736
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 381190-21-2 |
|---|---|
| Molecular Formula | C20H18N4O3S |
| Molecular Weight | 394.45 |
| IUPAC Name | 4-hydroxy-1-(3-imidazol-1-ylpropyl)-2-pyridin-4-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C20H18N4O3S/c25-18(15-3-1-12-28-15)16-17(14-4-6-21-7-5-14)24(20(27)19(16)26)10-2-9-23-11-8-22-13-23/h1,3-8,11-13,17,26H,2,9-10H2 |
| Standard InChI Key | XYQUGEOINBYPPE-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=NC=C3)CCCN4C=CN=C4)O |
Introduction
Structural Composition and Functional Features
Molecular Architecture
The compound’s molecular formula, C₂₀H₁₈N₄O₃S (MW: 394.45 g/mol), underscores its heterocyclic diversity . Key structural components include:
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Imidazole Ring: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3, conferring basicity and hydrogen-bonding capacity.
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Pyridine Moiety: A six-membered aromatic nitrogen heterocycle at position 5, enhancing electron-deficient character.
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Thiophene Carbonyl Group: A sulfur-containing heterocycle acylated at position 4, introducing electrophilic reactivity.
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Pyrrol-2(5H)-one Core: A γ-lactam ring with a hydroxyl group at position 3, enabling keto-enol tautomerism.
This synergy of electron-rich (thiophene) and electron-poor (pyridine) regions creates a polarized framework conducive to intermolecular interactions.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of this compound typically involves multi-step protocols, as outlined below:
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|---|
| 1 | Imidazole alkylation | 1H-imidazole, 3-chloropropylamine | Temperature (60–80°C), DMF solvent |
| 2 | Pyrrolone formation | Ethyl acetoacetate, NH₄OAc | Microwave irradiation (100°C) |
| 3 | Thiophene acylation | Thiophene-2-carbonyl chloride | Catalytic Cu(I) salts |
| 4 | Pyridine coupling | Suzuki-Miyaura cross-coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O |
Copper-mediated coupling reactions are critical for introducing the thiophene carbonyl group, with optimal yields (~65%) achieved under inert atmospheres. Microwave-assisted cyclization reduces side-product formation during pyrrolone synthesis .
Physicochemical Properties
Solubility and Stability
Experimental data indicate limited aqueous solubility (<0.1 mg/mL at 25°C) due to the hydrophobic thiophene and pyridine groups. The compound exhibits pH-dependent stability, with degradation observed under strongly acidic (pH < 3) or basic (pH > 10) conditions.
| Property | Value | Method |
|---|---|---|
| LogP | 2.8 ± 0.3 | HPLC (C18 column) |
| Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry |
| λmax (UV-Vis) | 274 nm, 317 nm | Acetonitrile solution |
The imidazole moiety protonates at physiological pH (pKa ≈ 6.8), enhancing solubility in buffered systems .
Applications in Drug Development
Lead Optimization Considerations
Structural analogs of this compound have been explored for:
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Anticancer agents: Thiophene carbonyl groups enhance DNA intercalation, while imidazole improves cellular uptake.
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Antimicrobials: Pyridine-mediated disruption of bacterial membrane integrity.
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Neurological therapeutics: GPCR modulation for schizophrenia and anxiety disorders.
Derivatization at the propyl linker (e.g., replacing imidazole with triazole) improves metabolic stability in hepatic microsome models .
Challenges and Future Directions
Limitations and Research Gaps
Current barriers include:
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Low oral bioavailability due to high molecular weight (>400 Da).
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Off-target effects in kinase assays, necessitating scaffold refinement.
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Limited in vivo toxicity profiles.
Proposed strategies involve:
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Prodrug formulations: Esterification of the hydroxyl group to enhance absorption.
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Fragment-based design: Decoupling the pyrrolone and thiophene units to isolate pharmacophores.
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